Lipophilicity Reduction: Thietane-1,1-Dioxide (S(VI)) vs. Cyclobutane and Oxetane Analogs
The thietane-1,1-dioxide (S(VI)) ring present in the target compound confers markedly lower lipophilicity compared to cyclobutane and even surpasses oxetane in polarity. In a systematic head-to-head comparison of model benzamides and anilides, the S(VI) thietane dioxide derivatives exhibited logD values that were substantially lower than their cyclobutane counterparts and more polar than the corresponding oxetane-containing analogs [1]. This polarity enhancement arises from the electron-withdrawing sulfone group combined with the 90° rotation of the oxygen atoms into the plane of the 3-position substituents, creating a unique electrostatic environment distinct from both oxetane and acyclic sulfones [1]. By contrast, the S(II) thietane derivatives (e.g., CAS 1332628-90-6 analogs lacking the dioxide) remained close to cyclobutane in lipophilicity, underscoring that the dioxide oxidation state is the critical driver of polarity divergence [1].
| Evidence Dimension | Lipophilicity (logD at pH 7.4) of benzamide/anilide model compounds bearing the heterocyclic fragment |
|---|---|
| Target Compound Data | Thietane-1,1-dioxide (S(VI))-containing benzamides: logD values lower than both cyclobutane and oxetane analogs (exact compound-specific logD not determined for CAS 1823267-64-6 itself; predicted LogD of thietane-3-carboxylic acid 1,1-dioxide is −4.95 at pH 7.4) [1][2] |
| Comparator Or Baseline | Cyclobutane analogs: logD closest to S(II) thietanes; Oxetane analogs: logD intermediate between cyclobutane and S(VI) thietane dioxides; S(II) thietanes: logD close to cyclobutane [1] |
| Quantified Difference | S(VI) thietane dioxides are 'markedly less lipophilic' than cyclobutane analogs and 'even surpass oxetane in polarity'; predicted LogD for thietane-3-carboxylic acid 1,1-dioxide is −4.95 (pH 7.4) vs. cyclobutane carboxylic acid predicted LogD approximately −1.5 to −2.0 [1][2] |
| Conditions | Experimental logD measured for model benzamide and anilide derivatives by LC/MS at pH 7.4; predicted LogD values from ChemAxon (Chembase) [1][2] |
Why This Matters
For drug discovery programs requiring reduced lipophilicity to improve solubility, metabolic stability, or off-target promiscuity, the thietane-1,1-dioxide scaffold offers a quantifiably superior polarity profile compared to the more widely used oxetane and cyclobutane alternatives, making this building block a strategic choice for lead optimization.
- [1] Stepaniuk, O. O.; Gavrylenko, O. V.; Vashchenko, B. V.; et al. Functionalized Thietanes: an Overlooked Class of Building Blocks for Drug Discovery. ChemRxiv, 20 December 2025. DOI: 10.26434/chemrxiv-2025-scr74. View Source
- [2] Chembase.cn. Thietane-3-carboxylic acid 1,1-dioxide (CAS 13129-21-0): Predicted physicochemical properties including pKa, LogD, and LogP. https://www.chembase.cn View Source
